Dipentylacetic acid

Description

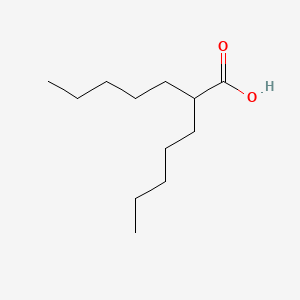

Structure

3D Structure

Properties

IUPAC Name |

2-pentylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOWOHSFJLXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202574 | |

| Record name | Dipentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-52-6 | |

| Record name | Dipentylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dipentylacetic acid" fundamental properties

An In-Depth Technical Guide to Dipentylacetic Acid

Introduction

This compound, systematically known as 2-pentylheptanoic acid, is a branched-chain carboxylic acid. It is a structural analogue of the well-established pharmaceutical agent Valproic Acid (VPA), which is widely used as an anticonvulsant and mood stabilizer. Despite this structural similarity, current research indicates that this compound possesses a distinct biological activity profile. This guide provides a comprehensive overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. It covers its chemical and physical characteristics, known biological activities and mechanism of action, and detailed experimental protocols for its synthesis and analysis.

Core Chemical and Physical Properties

This compound is primarily available as a research chemical. Its core identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-pentylheptanoic acid |

| Synonyms | This compound, di-n-Amylacetic acid, Diamylacetic acid |

| CAS Number | 5422-52-6[1][2] |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| InChI Key | PLVOWOHSFJLXOR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CCCCC)C(=O)O |

Table 2: Physical Properties of this compound

| Property | Value | Citation |

|---|---|---|

| Physical Form | Liquid | [3] |

| Boiling Point | 306.6 °C at 760 mmHg | [4] |

| 170 °C at 7 mmHg | [5] | |

| Melting Point | No data available | [2][6] |

| Density | 0.903 g/cm³ | [4] |

| Flash Point | 165.7 °C | [4] |

| Refractive Index | 1.446 | [4] |

| Water Solubility | No data available. Inferred to be low. | [2][6] |

| pKa | Estimated to be ~4.6 (similar to VPA) |[1][7] |

Biological Activity and Mechanism of Action

While this compound is an analogue of Valproic acid (VPA), assuming a similar mechanism of action is not supported by available evidence. VPA is known to exert its effects, at least in part, through the inhibition of histone deacetylases (HDACs). However, comparative studies reveal a different biological profile for this compound.

A key study utilizing transcriptional profiling (transcriptomics) to compare a series of branched carboxylic acids found that this compound elicits a transcriptional response that is markedly different from that of VPA.[8][9] This suggests that it does not share the same primary mode of action.[8] Furthermore, molecular docking simulations against HDAC3, a putative target of VPA, showed that this compound does not fit well within the enzyme's binding pocket, with several atoms positioned outside the key interaction area.[1] This provides a potential mechanistic explanation for the observed differences in gene expression profiles.[8]

In terms of pharmacokinetics, this compound is metabolized by both rat and human hepatocytes.[1] The in vitro intrinsic clearance rate was found to be higher for this compound compared to VPA, indicating potentially faster metabolism.[1]

Currently, the primary documented role of this compound in a biological context is as a synthetic precursor. It has been used in the chemical synthesis of novel agonists for Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a receptor involved in the innate immune system.[10][11] This highlights its utility as a building block in the development of new chemical entities rather than as an active agent itself.

Experimental Protocols

Synthesis of 2-Pentylheptanoic Acid

A reliable method for the synthesis of 2-pentylheptanoic acid, which may not be readily available commercially, is the malonic ester synthesis.[3] This procedure involves the sequential dialkylation of diethyl malonate, followed by saponification and decarboxylation.

Protocol:

-

Step 1: First Alkylation: Diethyl malonate is alkylated with n-amyl bromide (1-bromopentane) in the presence of a strong base, such as sodium ethoxide in ethanol, to form diethyl pentylmalonate.

-

Step 2: Second Alkylation: The resulting diethyl pentylmalonate is subjected to a second alkylation step under similar conditions, again using n-amyl bromide, to yield diethyl dipentylmalonate.

-

Step 3: Hydrolysis (Saponification): The diethyl dipentylmalonate is hydrolyzed to 2,2-dipentylmalonic acid using a strong base like sodium hydroxide, followed by acidification.

-

Step 4: Decarboxylation: The substituted malonic acid is then heated, causing it to decarboxylate and yield the final product, 2-pentylheptanoic acid.[3][5] The crude product can be purified by vacuum distillation.[5]

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The reported ¹H-NMR spectral data for 2-pentylheptanoic acid is as follows:

-

¹H-NMR (500MHz, CDCl₃) δ: 0.88 (6H, broad triplet, J=7.0 Hz), 1.22–1.36 (12H, multiplet), 1.42–1.51 and 1.58–1.67 (each 2H, each multiplet), 2.31–2.37 (1H, multiplet), 10.36 (1H, broad singlet, COOH).[3]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of this compound. A general-purpose method would involve:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to ensure the analyte is in its protonated form.[10]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typical for carboxylic acids lacking a strong chromophore.

-

Analysis: The purity is determined by the area percentage of the main peak.

-

Conclusion

This compound is a C12 branched-chain fatty acid and a higher-order analogue of Valproic acid. While its physical properties are partially characterized, its biological activity is an area of active investigation. Crucially, researchers should not assume a VPA-like mechanism of action, as transcriptomic and molecular modeling data indicate a distinct biological profile. Its primary current application is as a specialized chemical intermediate in research and development. The well-defined malonic ester synthesis provides a reliable route for its preparation, and standard chromatographic and spectroscopic methods can be used for its analysis. Future research is needed to fully elucidate the specific biological effects and potential therapeutic applications of this molecule.

References

- 1. cefic-lri.org [cefic-lri.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. molbase.com [molbase.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 2-Propylpentanoic acid | 99-66-1 [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Pentylheptanoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-pentylheptanoic acid, a branched-chain carboxylic acid. Due to the limited availability of published data on this specific molecule, this document outlines its chemical structure and IUPAC name based on established nomenclature, presents predicted physicochemical properties, and details a well-established synthetic protocol. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of novel long-chain fatty acids.

Chemical Structure and IUPAC Name

The compound "2-pentylheptanoic acid" is a carboxylic acid with a heptanoic acid base structure, which consists of a seven-carbon chain with a carboxyl group (-COOH) at the first carbon (C1). A pentyl group (-CH₂CH₂CH₂CH₂CH₃) is attached to the second carbon (C2) of the heptanoic acid chain.

Therefore, the IUPAC name for this compound is unequivocally 2-pentylheptanoic acid .

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of 2-pentylheptanoic acid.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~280-300 °C (at 760 mmHg) |

| Melting Point | ~10-20 °C |

| Solubility in Water | Very low |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, diethyl ether, and other common organic solvents |

| pKa | ~4.8-5.0 |

Proposed Experimental Protocol: Synthesis via Malonic Ester Condensation

A robust and well-established method for the synthesis of α-substituted carboxylic acids is the malonic ester synthesis. The following is a detailed, hypothetical protocol for the synthesis of 2-pentylheptanoic acid using this method.

Objective: To synthesize 2-pentylheptanoic acid from diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1-Bromopentane

-

1-Bromohexane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for reflux, extraction, and distillation.

Procedure:

-

Formation of the Enolate:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the sodium salt of diethyl malonate.

-

-

First Alkylation (Addition of the Pentyl Group):

-

Cool the reaction mixture to room temperature.

-

Add 1-bromopentane (1.0 equivalent) dropwise to the enolate solution.

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Second Alkylation (Addition of the Hexyl Group):

-

After the first alkylation is complete, add a second equivalent of sodium ethoxide to the reaction mixture to form the enolate of the mono-alkylated malonic ester.

-

Following the formation of the enolate, add 1-bromohexane (1.0 equivalent) dropwise.

-

Heat the mixture to reflux for 3-4 hours, again monitoring by TLC.

-

-

Saponification and Decarboxylation:

-

Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.5 equivalents).

-

Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups to carboxylates.

-

After saponification, carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylates and induce decarboxylation upon heating.

-

Gently heat the acidified mixture. Carbon dioxide will evolve. Continue gentle heating until the evolution of gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure 2-pentylheptanoic acid.

-

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Sodium ethoxide is highly reactive and corrosive. 1-Bromopentane and 1-bromohexane are alkylating agents and should be handled with care.

Visualization of Synthetic Workflow

The logical progression of the malonic ester synthesis for 2-pentylheptanoic acid is depicted in the following workflow diagram.

An In-depth Technical Guide to 2-Pentylheptanoic Acid (CAS 5422-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylheptanoic acid, also known by its synonym Dipentylacetic acid, is a branched-chain fatty acid registered under CAS number 5422-52-6. Despite its well-defined chemical structure, publicly available data on its specific biological activities, mechanism of action, and detailed experimental protocols are limited. This technical guide synthesizes the current, albeit sparse, scientific and patent literature concerning this compound. It provides an overview of its chemical properties, a known synthesis method, and its inclusion in a comparative transcriptomics study. Furthermore, this document contextualizes its potential biological relevance by discussing the broader class of branched-chain fatty acids. Due to the significant gaps in the literature, this guide also highlights the areas where further research is needed to fully characterize the pharmacological and toxicological profile of 2-Pentylheptanoic acid.

Chemical and Physical Properties

2-Pentylheptanoic acid is a carboxylic acid with a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol . It is structurally characterized by a heptanoic acid backbone with a pentyl group attached to the alpha-carbon.

| Property | Value | Reference |

| CAS Number | 5422-52-6 | |

| Synonyms | This compound, Di-n-pentylacetic acid | |

| Molecular Formula | C12H24O2 | |

| Molecular Weight | 200.32 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis

A documented method for the synthesis of 2-Pentylheptanoic acid is the malonic ester synthesis.[1] This classical method for preparing carboxylic acids involves the alkylation of diethyl malonate.

Experimental Protocol: Malonic Ester Synthesis of 2-Pentylheptanoic Acid

The synthesis of 2-Pentylheptanoic acid can be achieved via a two-step alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[1]

-

First Alkylation: Diethyl malonate is reacted with a sodium ethoxide solution in ethanol to form the corresponding enolate. This nucleophile is then treated with a primary alkyl halide, such as 1-bromopentane, to introduce the first pentyl group.

-

Second Alkylation: The resulting mono-alkylated malonic ester is subjected to a second deprotonation with sodium ethoxide, followed by the addition of another equivalent of 1-bromopentane to yield diethyl dipentylmalonate.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base, such as sodium hydroxide, followed by acidification. Subsequent heating of the dipentylmalonic acid leads to decarboxylation, yielding the final product, 2-Pentylheptanoic acid.

Biological Activity and Toxicological Profile

Direct studies on the biological activity, pharmacology, and toxicology of 2-Pentylheptanoic acid are scarce in the published literature. However, some insights can be gleaned from a comparative transcriptomics study and the broader context of branched-chain fatty acids.

Comparative Transcriptomics

A study by Karmaus et al. (2022) utilized transcriptional profiling to support the read-across of a series of branched carboxylic acids, with the known developmental toxicant valproic acid (2-propylpentanoic acid) serving as a comparator.[2][3][4] 2-Pentylheptanoic acid was included in this study. The research indicated that the transcriptional profile of 2-Pentylheptanoic acid differed from that of valproic acid and other shorter-chain branched carboxylic acids that elicited a valproic acid-like gene expression signature.[2] This suggests that 2-Pentylheptanoic acid may have a different mode of action and biological activity profile compared to valproic acid.[2] The study also noted that in rat hepatocytes, the rate and extent of metabolism were higher for 2-Pentylheptanoic acid compared to valproic acid and 2-ethylhexanoic acid.[2]

Context from Branched-Chain Fatty Acids (BCFAs)

While not specific to 2-Pentylheptanoic acid, the broader class of BCFAs has been the subject of more extensive research. BCFAs are present in various organisms and are consumed in the human diet.[5] Studies in cellular and animal models have suggested that BCFAs possess a range of biological activities, including:

-

Anti-inflammatory and Immune-Modulatory Effects: BCFAs have been shown to elicit a coordinated anti-inflammatory response in both brain and peripheral immune cells.[6]

-

Anti-cancer Properties: Certain BCFAs have demonstrated cytotoxicity to cancer cells and may inhibit fatty acid biosynthesis in tumor cells.[7][8]

-

Lipid-Lowering Effects: Research indicates that BCFAs can influence lipid metabolism.[5][7]

-

Neuroprotective Actions: Some studies suggest a neuroprotective role for BCFAs.[5]

It is important to emphasize that these findings are for the general class of BCFAs, and the specific activities of 2-Pentylheptanoic acid have not been elucidated.

Applications in Patent Literature

2-Pentylheptanoic acid has been cited in several patents, primarily as a chemical intermediate or a component in larger molecular assemblies.

-

Polyhydroxycarboxylic Acid Preparation: Patents describe the use of 2-Pentylheptanoic acid as one of many possible hydroxycarboxylic acids in the preparation of high molecular weight polyhydroxycarboxylic acids.[9][10]

-

Lipid Compositions for Nucleic Acid Delivery: A European patent mentions the use of 2-pentylheptanoic acid in the synthesis of a lipid component (2-pentylheptan-1-ol) for a lipid composition designed for the delivery of nucleic acids.[11]

-

Synthesis of Immunomodulators: Research has utilized 2-pentylheptanoic acid in the synthesis of novel desmuramylpeptides, which are evaluated for their NOD2 agonistic activities and potential as vaccine adjuvants.[12]

These patents do not provide data on the intrinsic biological activity of 2-Pentylheptanoic acid itself but rather highlight its utility as a building block in chemical synthesis.

Conclusion and Future Directions

2-Pentylheptanoic acid (CAS 5422-52-6) is a readily synthesizable branched-chain fatty acid. However, there is a notable lack of in-depth research into its specific pharmacological, toxicological, and metabolic profiles. The available data from a comparative transcriptomics study suggests that its biological activity may differ from that of the well-studied valproic acid. The broader biological activities of the BCFA class, including anti-inflammatory and anti-cancer effects, provide a rationale for further investigation into the specific properties of 2-Pentylheptanoic acid.

To address the current knowledge gaps, future research should focus on:

-

In vitro and in vivo studies to determine the specific biological activities and mechanisms of action of 2-Pentylheptanoic acid.

-

Pharmacokinetic and toxicological assessments to establish its safety profile.

-

Exploration of potential therapeutic applications , guided by the known activities of other branched-chain fatty acids.

A comprehensive understanding of this molecule will require dedicated experimental investigation beyond its current limited characterization.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. cefic-lri.org [cefic-lri.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5444143A - Preparation process of polyhydroxycarboxylic acid - Google Patents [patents.google.com]

- 10. US5770683A - Preparation process of polyhydroxycarboxylic acid - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pentylheptanoic Acid: Physicochemical Properties and Characterization

Introduction

Branched-chain carboxylic acids are of significant interest in various fields, including pharmaceuticals, lubricants, and specialty chemicals. Their unique structures often impart distinct physical and chemical properties compared to their linear counterparts. This technical guide focuses on the predicted characteristics of 2-pentylheptanoic acid, a C12 carboxylic acid with a pentyl substituent at the alpha-position.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a summary of expected physicochemical properties, detailed experimental protocols for their determination, and guidance on spectroscopic characterization.

Chemical Identity

The structure of 2-pentylheptanoic acid is defined by a heptanoic acid backbone with a pentyl group attached to the second carbon atom.

| Identifier | Value |

| IUPAC Name | 2-Pentylheptanoic acid |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| Canonical SMILES | CCCCC(CCCCC)C(=O)O |

| InChI Key | InChI=1S/C12H24O2/c1-3-5-7-9-11(10-8-6-4-2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14) |

Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties of 2-pentylheptanoic acid. These are estimations based on trends observed in homologous series of carboxylic acids and data from similar branched-chain fatty acids.[1][2][3][4][5]

| Property | Expected Value/Characteristic | Rationale |

| Physical State | Colorless to pale yellow liquid at room temperature. | Lower to mid-chain carboxylic acids (up to C11) are typically liquids at room temperature.[2] Branching can lower the melting point compared to the linear isomer.[1] |

| Melting Point | Expected to be low, likely below 0 °C. | Branching disrupts crystal lattice packing, significantly lowering the melting point compared to the straight-chain analogue, lauric acid (44-46 °C).[1] |

| Boiling Point | Estimated to be in the range of 250-270 °C. | Boiling points of carboxylic acids increase with molecular weight due to increased van der Waals forces and hydrogen bonding.[4] Branching may slightly lower the boiling point compared to the linear isomer. |

| Density | Approximately 0.9 g/cm³. | The density of aliphatic carboxylic acids is typically slightly less than that of water. |

| Solubility in Water | Very slightly soluble to insoluble. | The long C12 hydrocarbon chain is hydrophobic, making it poorly soluble in water.[5] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other common organic solvents. | The nonpolar alkyl chain allows for good solubility in nonpolar and moderately polar organic solvents.[5] |

| Acidity (pKa) | Estimated to be around 4.8 - 5.0. | The pKa of most long-chain carboxylic acids is in this range. The alkyl groups have a minor electron-donating effect, making it slightly less acidic than shorter-chain acids. |

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for 2-pentylheptanoic acid, which are crucial for its identification and structural confirmation.[6][7][8][9][10][11][12]

| Spectroscopy | Expected Characteristics |

| Infrared (IR) Spectroscopy | - Very broad O-H stretch from ~2500-3300 cm⁻¹.- Strong C=O stretch around 1710 cm⁻¹.- C-O stretch in the 1210-1320 cm⁻¹ region. |

| ¹H NMR Spectroscopy | - Broad singlet for the carboxylic acid proton (–COOH) at δ 10-13 ppm.- Multiplet for the α-proton (–CH(C₅H₁₁)COOH) at δ ~2.2-2.5 ppm.- Multiplets for the methylene protons (–CH₂–) in the pentyl and heptyl chains from δ ~1.2-1.6 ppm.- Triplets for the terminal methyl protons (–CH₃) at δ ~0.9 ppm. |

| ¹³C NMR Spectroscopy | - Signal for the carboxylic acid carbon (–COOH) at δ ~180-185 ppm.[7]- Signal for the α-carbon (–CH(C₅H₁₁)COOH) at δ ~40-50 ppm.- Signals for the methylene carbons (–CH₂–) in the alkyl chains from δ ~20-35 ppm.- Signals for the terminal methyl carbons (–CH₃) at δ ~14 ppm. |

| Mass Spectrometry | - A weak molecular ion peak (M⁺) at m/z = 200.- Fragmentation patterns may include the loss of the pentyl group (M-71) and the heptyl group (M-99).- A prominent peak from McLafferty rearrangement is expected.[13][14][15][16][17] |

Experimental Protocols

Synthesis of 2-Pentylheptanoic Acid

A common method for the synthesis of α-alkylated carboxylic acids is the malonic ester synthesis or direct alkylation of an enolate. Below is a general protocol for the synthesis via alkylation of a dianion.[18][19][20][21]

Materials:

-

Heptanoic acid

-

Lithium diisopropylamide (LDA) solution in THF

-

1-Bromopentane

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 3 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve heptanoic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (2.2 equivalents) to the stirred solution. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the dianion.

-

Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

-

Cool the solution back to -78 °C and slowly add 1-bromopentane (1.1 equivalents).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding it to a beaker of ice.

-

Acidify the aqueous mixture to a pH of ~2 with hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pentylheptanoic acid.

-

The crude product can be purified by vacuum distillation or column chromatography.

Determination of Physical Properties

-

Melting Point: For solid carboxylic acids, the melting point can be determined using a standard melting point apparatus with a capillary tube. The sample is heated slowly, and the temperature range from the first appearance of liquid to complete melting is recorded.

-

Boiling Point: The boiling point of liquid carboxylic acids can be determined by distillation or by using a micro-boiling point method with a Thiele tube. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded.

Determination of Solubility

-

Add approximately 0.1 g of 2-pentylheptanoic acid to 3 mL of the solvent (e.g., water, ethanol, diethyl ether) in a test tube.

-

Stir the mixture vigorously for 1 minute.

-

Observe whether the solid dissolves completely. If a liquid, observe for miscibility.

-

To test solubility in aqueous base, repeat the procedure with 5% aqueous sodium hydroxide and 5% aqueous sodium bicarbonate. Carboxylic acids are expected to dissolve in these basic solutions due to the formation of the soluble carboxylate salt.[22]

Determination of pKa by Potentiometric Titration[23][24][25][26][27][28][29]

-

Accurately weigh a sample of 2-pentylheptanoic acid and dissolve it in a suitable solvent mixture, such as ethanol/water.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small increments.

-

Record the pH after each addition of NaOH.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. ck12.org [ck12.org]

- 3. savemyexams.com [savemyexams.com]

- 4. britannica.com [britannica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 21. Alkyl Halides to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 22. web.mnstate.edu [web.mnstate.edu]

Solubility Profile of Dipentylacetic Acid: A Technical Guide for Researchers

For Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of the solubility characteristics of dipentylacetic acid (also known as 2-pentylheptanoic acid). Due to the limited availability of direct solubility data for this compound, this document leverages data from the structurally similar and well-studied compound, valproic acid (2-propylpentanoic acid), to provide a predictive solubility profile. This guide also outlines detailed experimental protocols for determining the solubility of carboxylic acids, which can be directly applied to this compound for precise quantification.

Predicted Solubility of this compound

Based on data from the analogous compound, valproic acid, this compound is anticipated to exhibit the following solubility characteristics:

-

Low solubility in aqueous solutions. Valproic acid is described as being slightly soluble in water.[1][2] The longer alkyl chains of this compound would likely further decrease its solubility in polar solvents like water.

-

High solubility in organic solvents. Valproic acid is freely soluble in a wide range of organic solvents, including acetone, ethanol, chloroform, ether, benzene, n-heptane, and methanol.[1][2] It is expected that this compound will demonstrate a similar high degree of solubility in these and other common organic solvents.

The sodium salt of valproic acid, a solid crystalline substance, demonstrates specific solubility in several solvents, which can serve as an estimate for the salt form of this compound.[3][4]

Table 1: Quantitative Solubility Data for Sodium Valproate

| Solvent | Solubility |

| Ethanol | ~30 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[4] |

| Dimethylformamide (DMF) | ~5 mg/mL[4] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[4] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established methodologies for carboxylic acids can be employed.

General Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.

Procedure:

-

To approximately 25 mg of the solid compound (or 1 drop if liquid) in a test tube, add 0.5 mL of the selected solvent (e.g., water, ethanol, etc.).[5]

-

Agitate the mixture by tapping the tube or stirring with a glass rod.[5]

-

Record the compound as "soluble" or "insoluble" based on visual inspection.[5]

-

For water-insoluble compounds, a subsequent test in 5% sodium hydroxide (NaOH) can indicate acidic properties. If the compound dissolves in NaOH, subsequent acidification with 5% hydrochloric acid (HCl) should cause the water-insoluble compound to precipitate.[5]

Quantitative Solubility Determination via Saturation Method

This method allows for the precise quantification of solubility.

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant.

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Context: Histone Deacetylase Inhibition

This compound, as an analogue of valproic acid, is predicted to function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like valproic acid promote histone hyperacetylation, resulting in a more relaxed chromatin state and the activation of gene transcription.[3][6] This mechanism is relevant to its use in treating certain cancers and neurological disorders.[3]

Caption: Mechanism of HDAC Inhibition by this compound.

Experimental Workflow for Solubility Screening

The following diagram outlines a logical workflow for the systematic screening of this compound solubility in a variety of solvents.

Caption: Workflow for Solubility Determination.

References

Unraveling the Enigmatic Mechanism of Action of 2-Pentylheptanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylheptanoic acid, a branched-chain fatty acid (BCFA), presents a compelling case for therapeutic exploration. In the absence of direct molecular studies on 2-pentylheptanoic acid, this technical guide synthesizes the known mechanisms of action of structurally analogous compounds, primarily the well-characterized drug valproic acid (2-propylpentanoic acid), to project a putative mechanistic framework. This guide posits that 2-pentylheptanoic acid likely exerts its biological effects through a multi-pronged approach, including the modulation of inhibitory neurotransmission, direct interaction with ion channels, and epigenetic regulation via histone deacetylase (HDAC) inhibition. This document provides a comprehensive overview of these potential mechanisms, supported by data from related compounds, detailed experimental protocols for future validation, and visual representations of key signaling pathways to facilitate further research and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, ranging from metabolic regulation to anti-cancer and neuroprotective effects.[1] 2-Pentylheptanoic acid, with its characteristic α-branched structure, belongs to this class of lipids. While specific research on its mechanism of action is not currently available, its structural similarity to valproic acid (VPA), a cornerstone treatment for epilepsy and bipolar disorder, provides a robust foundation for inferring its pharmacological properties.[2][3] This guide will explore the probable molecular targets and signaling pathways of 2-pentylheptanoic acid by extrapolating from the extensive research on VPA and other BCFAs.

Postulated Mechanisms of Action

Based on the known activities of valproic acid and other branched-chain fatty acids, the mechanism of action for 2-pentylheptanoic acid is likely multifaceted.[4][5] The primary putative mechanisms are:

-

Enhancement of GABAergic Neurotransmission: By increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

-

Inhibition of Voltage-Gated Ion Channels: By directly blocking sodium and calcium channels, thereby reducing neuronal excitability.

-

Inhibition of Histone Deacetylases (HDACs): Leading to epigenetic modifications and altered gene expression.

Enhancement of GABAergic Neurotransmission

A primary mechanism of action for valproic acid is the potentiation of GABAergic signaling.[6] This is achieved through two main avenues:

-

Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the enzyme responsible for the degradation of GABA, leading to increased synaptic concentrations of GABA.[6]

-

Stimulation of Glutamic Acid Decarboxylase (GAD): VPA has been shown to increase the activity of GAD, the enzyme that synthesizes GABA from glutamate.[6]

It is highly probable that 2-pentylheptanoic acid shares these properties due to its structural similarity to VPA.

Inhibition of Voltage-Gated Ion Channels

Valproic acid directly modulates neuronal excitability by blocking voltage-gated sodium channels and T-type calcium channels.[4][5] This action reduces the high-frequency firing of neurons, a key factor in seizure propagation. The aliphatic side chains of VPA are crucial for this interaction, suggesting that the pentyl and heptyl chains of 2-pentylheptanoic acid could confer similar or even more potent channel-blocking activity.

Inhibition of Histone Deacetylases (HDACs)

A significant discovery in the pharmacology of VPA is its activity as an HDAC inhibitor.[7][8][9] VPA inhibits class I and IIa HDACs, leading to the hyperacetylation of histones.[7] This epigenetic modification results in a more open chromatin structure, facilitating the transcription of various genes involved in cell differentiation, growth arrest, and apoptosis.[8] This mechanism is a common feature of many short-chain and branched-chain fatty acids and is a highly likely mode of action for 2-pentylheptanoic acid.

Quantitative Data from Structurally Similar Compounds

Direct quantitative data for 2-pentylheptanoic acid is not available. The following table summarizes key quantitative parameters for valproic acid to serve as a benchmark for future studies on 2-pentylheptanoic acid.

| Parameter | Compound | Value | Assay/System | Reference |

| HDAC Inhibition (IC50) | Valproic Acid | ~0.4 mM | In vitro HDAC activity assay | [8] |

| GABA-T Inhibition (Ki) | Valproic Acid | ~2 mM | Recombinant GABA-T enzyme assay | [6] |

| Sodium Channel Blockade (IC50) | Valproic Acid | 0.5 - 1.5 mM | Patch-clamp electrophysiology | [4] |

| T-type Calcium Channel Blockade (IC50) | Valproic Acid | ~1 mM | Patch-clamp electrophysiology | [5] |

Experimental Protocols for Elucidating the Mechanism of Action

To validate the postulated mechanisms of action for 2-pentylheptanoic acid, the following experimental protocols are recommended.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 2-pentylheptanoic acid against HDAC enzymes.

Methodology:

-

Utilize a commercially available fluorometric HDAC activity assay kit.

-

Prepare a dilution series of 2-pentylheptanoic acid (e.g., from 1 µM to 10 mM).

-

Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) with the fluorogenic substrate and varying concentrations of 2-pentylheptanoic acid.

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration.

Western Blot for Histone Acetylation

Objective: To assess the ability of 2-pentylheptanoic acid to induce histone hyperacetylation in cultured cells.

Methodology:

-

Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line).

-

Treat the cells with varying concentrations of 2-pentylheptanoic acid for a specified time (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To investigate the direct effects of 2-pentylheptanoic acid on voltage-gated sodium and calcium channels.

Methodology:

-

Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with specific sodium or calcium channel subunits).

-

Perform whole-cell patch-clamp recordings.

-

Apply voltage protocols to elicit channel currents in the absence and presence of varying concentrations of 2-pentylheptanoic acid.

-

Measure the peak current amplitude and other kinetic parameters.

-

Construct concentration-response curves to determine the IC50 for channel blockade.

Visualizing the Putative Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Putative modulation of GABA metabolism by 2-pentylheptanoic acid.

References

- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]

- 8. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of Dipentylacetic Acid and Its Analogs

Disclaimer: Direct experimental data on the in vitro biological activity of Dipentylacetic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the well-documented in vitro activities of its close structural analog, Valproic Acid (VPA), and other related compounds. Due to the structural similarity, the biological activities of VPA serve as a strong predictive model for the potential therapeutic and pharmacological properties of this compound. All data and protocols presented herein pertain to Valproic Acid and its derivatives and should be interpreted as a guide for potential research directions for this compound.

Inhibition of Histone Deacetylases (HDACs)

One of the most significant, non-anticonvulsant activities discovered for Valproic Acid is its ability to inhibit histone deacetylases (HDACs), particularly Class I HDACs.[1] This inhibition leads to the hyperacetylation of histone proteins, relaxing chromatin structure and altering the expression of numerous genes involved in cell cycle regulation, differentiation, and apoptosis.[2]

Quantitative Data: HDAC Inhibition

The inhibitory potency of VPA and its analogs against HDACs has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

| Compound | Target Enzyme | IC50 Value | Reference |

| Valproic Acid (VPA) | Total HDACs | 0.3 - 1.0 mM | [1] |

| Valproic Acid (VPA) | HDAC1 | ~0.4 mM | [1] |

| Valproic Acid (VPA) | HDACs (in F9 cells) | ~0.75 mM | [2] |

| Butyrate | HDAC1 | ~0.2 mM | [3] |

| 4-Pentynoic acid (4PA) | HDAC1 | ~2.3 mM | [3] |

| 2-Ethylhexanoic acid (2EH) | HDAC1 | >20 mM | [3] |

| S-4-yn-VPA (teratogenic) | Total HDACs | ~0.5 mM | [2] |

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

Stop Solution/Positive Control (e.g., Trichostatin A, TSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. A final DMSO concentration below 1% is recommended to avoid solvent interference.

-

Reaction Setup: In the wells of a 96-well black microplate, add the components in the following order:

-

50 µL of HDAC Assay Buffer.

-

10 µL of the diluted test compound (or DMSO for the control wells).

-

20 µL of diluted recombinant HDAC enzyme.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Development: Add 100 µL of the Developer solution (containing a stop solution like TSA) to each well. This stops the HDAC reaction and allows the developer enzyme (trypsin) to cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).

-

Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[4]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: HDAC Inhibition Signaling Pathway

Caption: Predicted signaling pathway of this compound via HDAC inhibition.

Anticancer Activity

Stemming from its role as an HDAC inhibitor, VPA has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines in vitro. These effects are typically dose- and time-dependent.[5]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | Time (h) | IC50 Value | Reference |

| HeLa | Cervical Cancer | 24 | 32.06 mM | [5] |

| HeLa | Cervical Cancer | 48 | 21.29 mM | [5] |

| HeLa | Cervical Cancer | 72 | 14.51 mM | [5] |

| SKOV-3 | Ovarian Cancer | 24 | 284.5 µg/mL | [6] |

| SKOV-3 | Ovarian Cancer | 48 | 220.8 µg/mL | [6] |

| KPC3 | Pancreatic Cancer | 168 (7 days) | 1098 µM | [1] |

| MCF-7 | Breast Cancer (ER+) | 48-72 | Dose-dependent reduction | [7] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 48-72 | Dose-dependent reduction | [7] |

| TE9, TE10, TE11, TE14 | Esophageal Squamous Cell Carcinoma | - | 1.02 - 2.15 mM | [8] |

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plate

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualization: Anticancer Activity Assessment Workflow

Caption: Experimental workflow for evaluating in vitro anticancer activity.

Modulation of the GABAergic System

The primary mechanism of action for VPA's anticonvulsant effects involves the potentiation of the GABAergic system, the main inhibitory neurotransmitter system in the brain.[9] This is achieved primarily through the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA catabolism.[10][11]

Quantitative Data: Enzyme Inhibition

Direct in vitro IC50 values for VPA against GABA-T are not consistently reported, as inhibition often requires high concentrations that may not be physiologically relevant for this specific mechanism alone.[11] However, its effect is well-established. Additionally, VPA interacts with other enzymes.

| Enzyme Target | Effect | Ki Value | Notes | Reference |

| GABA Transaminase (GABA-T) | Inhibition | - | Contributes to increased brain GABA levels. | [9][11] |

| Succinate Semialdehyde Dehydrogenase | Inhibition | - | Also involved in GABA catabolism. | [11] |

| CYP2C9 | Inhibition | ~200 µM | Optimized value for PBPK models. | [12] |

Experimental Protocol: GABA Transaminase (GABA-T) Inhibition Assay

This protocol provides a general framework for measuring GABA-T activity and its inhibition in vitro. It is based on the spectrophotometric measurement of a reaction product.

Materials:

-

Purified or partially purified GABA-T enzyme (e.g., from porcine or bovine brain)

-

Reaction Buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

Substrates: GABA and α-ketoglutarate

-

Cofactor: Pyridoxal-5'-phosphate

-

Coupling enzyme and substrate (e.g., succinic semialdehyde dehydrogenase and NAD+)

-

Test compound (e.g., this compound)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation: Prepare solutions of substrates, cofactors, and the test compound in the reaction buffer.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, NAD+, pyridoxal-5'-phosphate, and the coupling enzyme.

-

Inhibitor Addition: Add the test compound at various concentrations to the appropriate wells. Include control wells without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture with the GABA-T enzyme for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Start the reaction by adding GABA to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH by the coupling enzyme. Record readings at regular intervals for 10-20 minutes.

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Calculate the percentage of inhibition compared to the control and determine the IC50 value.

Visualization: Modulation of GABA Metabolism

Caption: Predicted effect of this compound on GABA synthesis and degradation pathways.

References

- 1. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for valproic acid and divalproex - PMC [pmc.ncbi.nlm.nih.gov]

"2-pentylheptanoic acid" metabolic pathways

An In-depth Technical Guide on the Metabolic Pathways of 2-Pentylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylheptanoic acid (PHA), also known as dipentyl acetic acid, is a branched-chain carboxylic acid. While specific metabolic studies on PHA are limited, a comprehensive understanding of its biotransformation can be extrapolated from its structural analog, valproic acid (VPA), and other related branched-chain fatty acids. This guide synthesizes the predicted metabolic pathways of PHA, including glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation. Detailed experimental protocols for investigating these pathways are provided, along with a quantitative summary of relevant data from analogous compounds to aid in future research and drug development.

Introduction

2-Pentylheptanoic acid (PHA) is a C12 branched-chain carboxylic acid. Understanding the metabolic fate of such compounds is crucial in the fields of toxicology, pharmacology, and drug development. The metabolic pathways significantly influence the pharmacokinetic profile, efficacy, and potential toxicity of a chemical entity. This document provides a detailed overview of the anticipated metabolic pathways of PHA, drawing heavily on the extensive research conducted on its lower homolog, valproic acid (2-propylpentanoic acid).

Predicted Metabolic Pathways of 2-Pentylheptanoic Acid

Based on the metabolism of structurally similar compounds, PHA is expected to undergo three primary metabolic transformations:

-

Phase II Conjugation: Glucuronidation of the carboxylic acid moiety.

-

Mitochondrial Beta-Oxidation: Chain shortening analogous to endogenous fatty acid metabolism.

-

Phase I Oxidation: Cytochrome P450 (CYP) mediated hydroxylation and desaturation.

A study utilizing rat hepatocytes demonstrated that PHA is metabolized, exhibiting a higher in vitro intrinsic clearance than valproic acid (VPA) and 2-ethylhexanoic acid (EHA), but lower than 2-hexyldecanoic acid (HDA).[1] The rank order for intrinsic clearance was determined to be HDA > PHA > EHA > VPA.[1]

Glucuronidation (Phase II)

Glucuronidation is anticipated to be a major metabolic pathway for PHA, leading to the formation of a 2-pentylheptanoyl-β-glucuronide (PHA-G). This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For the analogous VPA, this pathway accounts for a significant portion of its elimination.[2][3] The UGT isoforms known to be involved in the glucuronidation of VPA include UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7.[2][3] It is highly probable that a subset of these enzymes also catalyzes the glucuronidation of PHA.

Beta-Oxidation

As a branched-chain fatty acid, PHA is a likely substrate for mitochondrial beta-oxidation. This pathway involves a series of enzymatic reactions that sequentially shorten the alkyl chains. For VPA, this is a major metabolic route, leading to the formation of metabolites such as 2-en-VPA, 3-OH-VPA, and 3-keto-VPA.[4][5] Similar metabolites are expected for PHA.

Cytochrome P450-Mediated Oxidation (Phase I)

While likely a minor pathway compared to glucuronidation and beta-oxidation, CYP-mediated oxidation of the alkyl side chains of PHA is expected. This can lead to the formation of various hydroxylated metabolites (e.g., ω- and (ω-1)-hydroxylation products) and potentially unsaturated derivatives. For VPA, CYP2C9 and CYP2A6 are the primary enzymes responsible for producing hydroxylated and unsaturated metabolites, with a minor contribution from CYP2B6.[2][6]

Visualization of Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathways for 2-pentylheptanoic acid.

Caption: Predicted major metabolic pathways of 2-pentylheptanoic acid.

Quantitative Data Summary

| Metabolic Pathway | Percentage of Dose (Valproic Acid) | Key Enzymes/Metabolites |

| Glucuronidation | ~50% | Enzymes: UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7Metabolite: Valproate-glucuronide[2][3] |

| Beta-Oxidation | ~40% | Metabolites: 2-en-VPA, 3-OH-VPA, 3-keto-VPA[2][4][5] |

| Cytochrome P450 Oxidation | ~10% | Enzymes: CYP2C9, CYP2A6, CYP2B6 (minor)Metabolites: 4-OH-VPA, 5-OH-VPA, 4-ene-VPA[2][6] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic pathways of 2-pentylheptanoic acid.

In Vitro Metabolism using Hepatocytes

Objective: To determine the intrinsic clearance and identify the major metabolites of PHA in a cellular system containing a full complement of metabolic enzymes.

Methodology:

-

Hepatocyte Preparation: Cryopreserved or fresh hepatocytes (human or rat) are thawed and suspended in incubation medium (e.g., Williams' Medium E) to a final concentration of 1 x 10^6 viable cells/mL.

-

Incubation: Hepatocyte suspension is pre-incubated at 37°C for 15 minutes. The reaction is initiated by adding PHA (typically at a concentration of 1-10 µM) to the cell suspension.

-

Time-course Analysis: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected and analyzed.

-

Analysis: The disappearance of the parent compound (PHA) and the formation of metabolites are monitored by LC-MS/MS.

-

Data Analysis: The rate of disappearance of PHA is used to calculate the in vitro intrinsic clearance (Clint).

References

- 1. researchgate.net [researchgate.net]

- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. mdpi.com [mdpi.com]

- 5. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibitory effect of valproic acid on cytochrome P450 2C9 activity in epilepsy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipentylacetic Acid: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentylacetic acid (DPAA) is a branched-chain carboxylic acid and a derivative of valproic acid (VPA), a widely prescribed therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] While direct research on the therapeutic targets of DPAA is limited, its structural similarity to VPA suggests that it may share similar mechanisms of action and therapeutic potential. This technical guide provides an in-depth overview of the potential therapeutic targets of DPAA, drawing primarily from the extensive research conducted on VPA. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of DPAA.

The multifaceted mechanism of action of VPA involves the modulation of various neurotransmitter systems, ion channels, and enzymatic pathways.[1][3][4] This whitepaper will explore these targets in detail, present available quantitative data, outline relevant experimental protocols, and provide visual representations of key signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

The primary hypothesized therapeutic targets for this compound, based on the known mechanisms of valproic acid, are detailed below.

Enhancement of GABAergic Neurotransmission

A key mechanism of VPA is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[1][3] This is achieved through multiple actions:

-

Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the enzyme responsible for the degradation of GABA.[1][3] This leads to increased synaptic concentrations of GABA, thereby enhancing its inhibitory effects on neuronal firing.[3]

-

Inhibition of Succinate Semialdehyde Dehydrogenase (SSADH): VPA also inhibits SSADH, another enzyme involved in the metabolic pathway of GABA degradation.[1][4]

-

Stimulation of GABA Synthesis: VPA has been shown to increase the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, further contributing to elevated GABA levels.[1]

Modulation of Voltage-Gated Ion Channels

VPA exerts significant effects on neuronal excitability by modulating voltage-gated ion channels.

-

Voltage-Gated Sodium Channels (VGSCs): VPA blocks voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[3][5] This action helps to stabilize neuronal membranes and reduce excessive neuronal firing, a key factor in its anticonvulsant properties.[3][6]

-

T-type Voltage-Gated Calcium Channels (VGCCs): VPA also blocks T-type calcium channels, which are involved in neurotransmitter release and neuronal excitability.[4] This modulation further contributes to its antiepileptic effects.[3]

Inhibition of Histone Deacetylases (HDACs)

VPA is a known inhibitor of histone deacetylases (HDACs), particularly class I HDACs.[1][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes a more open chromatin structure, leading to the altered expression of various genes.[5] This epigenetic modification is thought to underlie some of its neuroprotective and mood-stabilizing effects.

Quantitative Data on Valproic Acid Activity

The following table summarizes key quantitative data related to the therapeutic targets of valproic acid. These values provide a benchmark for potential studies on this compound.

| Target | Parameter | Value | Organism/System | Reference |

| GABA Transaminase (GABA-T) | IC50 | ~2 mM | Rat brain | [4] (Implied) |

| Histone Deacetylase 1 (HDAC1) | IC50 | ~0.4 mM | Human | [1] (Implied) |

| Voltage-Gated Sodium Channels | - | State-dependent blockade | Neuronal cultures | [3][6] |

| T-type Calcium Channels | - | Inhibition | Neuronal cultures | [4] |

| Therapeutic Serum Concentration (for Bipolar Disorder) | - | 50-125 µg/mL | Human | [2] |

| Therapeutic Serum Concentration (for Epilepsy) | - | 50-100 µg/mL | Human | [6][7] |

Experimental Protocols

Detailed methodologies for investigating the potential therapeutic targets of this compound are outlined below. These protocols are based on established methods used for studying valproic acid.

GABA-T Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on GABA transaminase activity.

-

Methodology:

-

Enzyme Source: Purified recombinant GABA-T or mitochondrial fractions from rodent brain tissue.

-

Substrates: GABA and α-ketoglutarate.

-

Assay Principle: The assay measures the production of glutamate or succinic semialdehyde. This can be done using a variety of methods, including spectrophotometric or fluorometric detection coupled to a secondary enzymatic reaction (e.g., using glutamate dehydrogenase and measuring the change in NAD(P)H absorbance/fluorescence).

-

Procedure:

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrates.

-

Monitor the reaction progress over time.

-

Calculate the initial reaction velocities and determine the IC50 value of this compound.

-

-

HDAC Inhibition Assay

-

Objective: To assess the inhibitory activity of this compound against histone deacetylases.

-

Methodology:

-

Enzyme Source: Purified recombinant human HDACs (e.g., HDAC1, HDAC2) or nuclear extracts from cultured cells.

-

Substrate: A commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Principle: The substrate is deacetylated by HDAC, and a subsequent developing reagent cleaves the deacetylated substrate to release a fluorescent molecule.

-

Procedure:

-

Incubate the HDAC enzyme with varying concentrations of this compound.

-

Add the fluorogenic substrate and incubate.

-

Add the developing reagent to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Electrophysiological Analysis of Ion Channel Modulation

-

Objective: To evaluate the effect of this compound on voltage-gated sodium and calcium channels.

-

Methodology:

-

Cell System: Primary neuronal cultures or cell lines expressing the ion channel of interest (e.g., HEK293 cells transfected with specific sodium or calcium channel subunits).

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Obtain whole-cell recordings from the cells.

-

Apply voltage protocols to elicit sodium or calcium currents.

-

Perfuse the cells with varying concentrations of this compound.

-

Measure the changes in current amplitude, kinetics, and voltage-dependence.

-

Determine the concentration-response relationship and the IC50 for channel blockade.

-

-

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: GABA metabolism pathway and points of inhibition by this compound.

Caption: DPAA's role in preventing histone deacetylation and promoting gene transcription.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

While this compound remains a relatively understudied compound, its structural relationship to valproic acid provides a strong rationale for investigating its potential as a therapeutic agent. The primary hypothesized targets—enhancement of GABAergic transmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases—offer multiple avenues for future research.

The experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for initiating preclinical studies of DPAA. Further research should focus on directly characterizing the binding affinities and inhibitory concentrations of DPAA at these targets, as well as evaluating its efficacy and safety in relevant animal models of neurological and psychiatric disorders. Such studies will be crucial in determining the therapeutic potential of this compound and its viability as a novel drug candidate.

References

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Target Valproic Acid Levels for Bipolar Disorder: What Does It Mean? [healthline.com]

- 3. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. Valproate - Wikipedia [en.wikipedia.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Alkylated Carboxylic Acids: A Case Study of Valproic Acid and its Analogs

Disclaimer: Initial literature searches for "2-pentylheptanoic acid" did not yield specific information regarding its history, discovery, or detailed biological activity. This suggests that the compound is not extensively studied or may be known by another name that is not readily identifiable. However, 2-pentylheptanoic acid belongs to the class of α-alkylated carboxylic acids, which includes the well-known anticonvulsant drug, valproic acid (2-propylpentanoic acid). Given the structural similarity, this technical guide will focus on the history, discovery, synthesis, and mechanisms of action of valproic acid and its analogs as a representative case study for this class of compounds. The information presented herein provides a robust framework for understanding the potential properties and development of related molecules such as 2-pentylheptanoic acid.

Introduction to α-Alkylated Carboxylic Acids and Valproic Acid

Valproic acid (VPA) is a branched-chain carboxylic acid that has been a cornerstone in the treatment of epilepsy for decades.[1][2] Its discovery as an anticonvulsant was serendipitous and paved the way for the exploration of other α-alkylated carboxylic acids for therapeutic purposes.[1][3] This guide provides a comprehensive overview of the history, synthesis, and multifaceted mechanisms of action of valproic acid and its derivatives, offering insights for researchers, scientists, and drug development professionals.

History and Discovery of Valproic Acid

Valproic acid was first synthesized in 1882 by Beverly S. Burton.[1][3] For approximately eight decades, it was utilized as an organic solvent, with no known biological activity.[4][5] The anticonvulsant properties of VPA were discovered by chance in 1962 by the French researcher Pierre Eymard.[1][6] While using VPA as a vehicle for other compounds being screened for anti-seizure activity, Eymard observed that VPA itself prevented pentylenetetrazol-induced convulsions in laboratory rats.[1]

Following this fortuitous discovery, the first clinical trials were conducted in 1966, which demonstrated VPA's efficacy in patients with refractory epilepsy.[2][6] Valproic acid was first marketed in France in 1967 and received FDA approval in the United States in 1978 for the treatment of absence seizures.[1][3] Its indications later expanded to include complex partial seizures, bipolar disorder, and migraine prophylaxis.[1][6]

Synthesis of Valproic Acid and its Analogs

The synthesis of valproic acid and its analogs typically involves the alkylation of a malonic ester or a related active methylene compound, followed by hydrolysis and decarboxylation.

General Synthesis Protocol

A common laboratory-scale synthesis of valproic acid is a three-step process:

-

Alkylation of Diethyl Malonate: Diethyl malonate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is then reacted with two equivalents of a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to yield diethyl dipropylmalonate.

-

Hydrolysis of the Ester: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, 2,2-dipropylmalonic acid, using a strong base like potassium hydroxide, followed by acidification.

-